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L-ALANINE (3,3,3-D3)

Cat. No.: B1580364
M. Wt: 92.11
Attention: For research use only. Not for human or veterinary use.
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Description

Rationale for Deuterium (B1214612) Substitution at the 3,3,3-Position of L-Alanine

The specific placement of deuterium atoms on the methyl group (the C-3 position) of L-alanine is a deliberate strategy designed to exploit the unique properties of deuterium for specific analytical applications, primarily in structural biology.

In the context of Nuclear Magnetic Resonance (NMR) spectroscopy of large proteins, widespread deuteration is a common practice to simplify complex spectra and reduce signal overlap. Protons (¹H) in a large molecule create a dense network of interactions that leads to broad, poorly resolved NMR signals. By replacing most protons with deuterons, the molecule becomes "NMR-invisible" except at specific sites that are intentionally left protonated.

Selectively incorporating L-ALANINE (3,3,3-D3) into a protein that is otherwise highly deuterated allows researchers to introduce ¹H signals only from the alanine (B10760859) methyl groups if a protonated version is used in a deuterated expression medium. Conversely, using the deuterated form, L-ALANINE (3,3,3-D3), in a protonated environment helps to eliminate signals from this specific position. The alanine methyl group is a valuable probe because it is located near the protein backbone and is frequently found in hydrophobic cores and at molecular interfaces. isotope.com This specific labeling strategy, often used in conjunction with labeling of other methyl-containing amino acids like valine, leucine (B10760876), and isoleucine (known as ILV-labeling), has been critical for studying the structure and dynamics of high-molecular-weight protein assemblies, some approaching 1 megadalton in size. isotope.comrsc.org

Another key application is in site-specific infrared (IR) dichroism. The substitution of hydrogen with deuterium in the methyl group shifts its characteristic vibrational frequencies to a region of the IR spectrum that is free from interference from other parts of the protein. nih.gov This allows for the precise measurement of the orientation of the alanine side chain within a protein structure, a technique that has been successfully used to determine the tilt and rotational orientation of transmembrane helices in membrane proteins. nih.gov

Overview of Research Trajectories for L-ALANINE (3,3,3-D3)

Research utilizing L-ALANINE (3,3,3-D3) has advanced our understanding in several key scientific areas. The primary applications can be categorized as follows:

Metabolic and Clinical Research: L-ALANINE (3,3,3-D3) serves as a tracer to study amino acid and glucose metabolism in vivo. labmix24.com Because alanine is a key player in the glucose-alanine cycle, which transports nitrogen from peripheral tissues to the liver, labeled alanine is used to measure metabolic flux. caymanchem.comphysiology.org This has direct applications in studying disease states where these pathways are dysregulated, such as diabetes and other metabolic syndromes. labmix24.comcaymanchem.com It is often used as an internal standard for the accurate quantification of endogenous L-alanine levels by isotope dilution mass spectrometry. caymanchem.com

Structural Biology via NMR: As detailed previously, a major use of this compound is in biomolecular NMR studies. isotope.com The selective labeling of alanine methyl groups in highly deuterated proteins is a powerful technique for overcoming the size limitations of traditional NMR. This approach provides high-quality probes for defining the structure and dynamics of large proteins and macromolecular complexes. isotope.comrsc.org

Proteomics and Protein Quantification: In the field of proteomics, protected forms of L-ALANINE (3,3,3-D3), such as Fmoc-L-Ala(D3) and Boc-L-Ala(D3), are used to synthesize isotopically labeled peptides. isotope.comisotope.com These labeled peptides are then used as internal standards for the precise and absolute quantification of specific proteins in complex biological samples using mass spectrometry. isotope.com

Vibrational Spectroscopy: The unique spectral properties of the deuterated methyl group have been exploited in site-specific infrared dichroism to probe the structure of membrane proteins. This method provides valuable structural restraints that complement data from other techniques like NMR and X-ray crystallography. nih.gov

The following tables provide a summary of the properties of L-ALANINE (3,3,3-D3) and an overview of its primary research applications.

Table 1: Physicochemical Properties of L-ALANINE (3,3,3-D3)

Property Value
Chemical Formula C₃H₄D₃NO₂
Synonyms L-Alanine-d3, (S)-Alanine-d3, 2-Aminopropanoic Acid-d3
CAS Number 63546-27-0
Molecular Weight 92.1 g/mol
Isotopic Purity Typically ≥98% deuterated forms

Data sourced from references caymanchem.comcortecnet.comnih.gov.

Table 2: Key Research Applications of L-ALANINE (3,3,3-D3)

Research Area Technique(s) Used Purpose of Labeling
Metabolic Studies Mass Spectrometry (MS) Tracing alanine and glucose metabolism; quantifying metabolic flux. labmix24.comphysiology.org
Clinical Diagnostics Isotope Dilution MS Internal standard for accurate quantification of L-alanine. caymanchem.com
Structural Biology Nuclear Magnetic Resonance (NMR) Reducing spectral complexity and improving resolution for large protein structure determination. isotope.com
Membrane Protein Analysis Infrared (IR) Dichroism Shifting vibrational frequencies to provide a clear signal for structural orientation studies. nih.gov

| Proteomics | Mass Spectrometry (MS) | Synthesis of labeled peptides for absolute protein quantification. isotope.comisotope.com |

Table 3: List of Mentioned Compounds

Compound Name
L-ALANINE (3,3,3-D3)
L-Alanine
Deuterium
Carbon-13
Nitrogen-15
Valine
Leucine
Isoleucine
Fmoc-L-Ala(D3)

Properties

Molecular Weight

92.11

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment Strategies

Chemical Synthesis Pathways for L-ALANINE (3,3,3-D3) and Analogs

The chemical synthesis of L-ALANINE (3,3,3-D3) necessitates precise control over both isotopic labeling and stereochemistry to yield the desired optically pure L-isomer with deuterium (B1214612) exclusively at the methyl group.

Regiospecific Deuteration Techniques

Achieving regiospecific deuteration at the C3 position of alanine (B10760859) is a key challenge. One common approach involves the use of deuterated starting materials. For instance, the synthesis can commence from a precursor already containing a trideuteromethyl group, which is then elaborated into the final amino acid structure.

Another strategy is the direct, selective hydrogen-deuterium (H/D) exchange on the L-alanine molecule or its derivatives. nih.gov Metal-catalyzed H/D exchange reactions have shown promise in this regard. For example, palladium on carbon (Pd/C) has been utilized to facilitate H/D exchange reactions in the presence of deuterium gas (D2) generated in situ from aluminum and D2O. mdpi.com This method offers an environmentally benign route with high selectivity. mdpi.com Ruthenium catalysts have also been employed for the selective H/D exchange of amino acids in D2O at elevated temperatures, demonstrating high deuterium incorporation. mdpi.com

Table 1: Comparison of Catalytic Systems for Regioselective Deuteration
Catalyst SystemDeuterium SourceConditionsSelectivityReference
Pd/C-AlD₂OMildHigh for benzylic sites mdpi.com
RutheniumD₂O135 °CHigh mdpi.com
2-hydroxynicotinaldehydeD₂OMildα-deuteration of amino esters acs.org

Stereoselective Synthesis Approaches for Optically Pure L-Isomers

Maintaining the L-configuration at the α-carbon is paramount during the synthesis. Stereoselective approaches often involve the use of chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. For instance, asymmetric synthesis can be achieved through the alkylation of a chiral glycine (B1666218) enolate equivalent with a trideuteromethyl halide. Subsequent removal of the chiral auxiliary yields the optically active L-ALANINE (3,3,3-D3).

Furthermore, chemoenzymatic methods can be employed where a chemical synthesis provides a racemic or prochiral deuterated intermediate, followed by an enzymatic resolution or asymmetric transformation to selectively produce the L-isomer. nih.gov For example, a dynamic kinetic resolution (DKR) approach can establish two contiguous stereocenters with high diastereocontrol and enantioselectivity towards the L-amino acid product. nih.gov

Deuterium Exchange Reactions for Carbon Deuteration

Deuterium exchange reactions are a direct method for introducing deuterium onto a carbon backbone. nih.gov These reactions are typically catalyzed by acids, bases, or metals. nih.govresearchgate.net For carbon deuteration, base-catalyzed exchange is often effective for protons alpha to a carbonyl group. However, for the non-activated methyl group of alanine, this approach is challenging.

Metal-catalyzed H/D exchange offers a more viable solution. Catalysts like platinum, palladium, and ruthenium can activate C-H bonds, facilitating their exchange with deuterium from a source like D2O. mdpi.comeuropa.eu The efficiency and regioselectivity of these reactions are highly dependent on the catalyst, substrate, and reaction conditions. For example, heterogeneous platinum-group metal catalysts have been used for deuteration reactions. researchgate.net

Enzymatic and Biocatalytic Production of L-ALANINE (3,3,3-D3)

Enzymatic and biocatalytic methods present an attractive alternative to chemical synthesis, often offering superior stereoselectivity and milder reaction conditions. nih.gov

Microbial Fermentation with Deuterated Precursors

Microbial fermentation is a powerful technique for producing isotopically labeled compounds. smolecule.comnih.gov In this approach, a suitable microorganism, such as Escherichia coli or Bacillus licheniformis, is cultured in a medium where a standard nutrient is replaced with its deuterated counterpart. chemie-brunschwig.chresearchgate.net For the production of L-ALANINE (3,3,3-D3), a deuterated carbon source like [D3]-pyruvate or another suitable precursor can be supplied to the fermentation broth. The microorganism's metabolic machinery then incorporates this labeled precursor into L-alanine.

Genetic engineering of the microbial strains can further enhance production yields. For instance, overexpressing key enzymes in the L-alanine biosynthesis pathway, such as alanine dehydrogenase, and knocking out competing pathways can significantly increase the titer of the desired product. researchgate.net

Table 2: Engineered Microorganisms for L-Alanine Production
MicroorganismEngineering StrategyProduct TiterReference
Bacillus licheniformis BLA3Enhanced glycolysis, knockout of byproduct pathways, overexpression of thermostable alanine dehydrogenase93.7 g/L L-alanine researchgate.net
Escherichia coliTandem three-gene co-expression plasmid (alanine dehydrogenase, alanine racemase, glucose dehydrogenase)7.05 g/L L-alanine dntb.gov.ua

Cell-Free Enzymatic Synthesis and Biocatalytic Deuteration

Cell-free enzymatic synthesis offers a more controlled environment for production, free from the complexities of cellular metabolism. uq.edu.au This system utilizes a cascade of purified enzymes to convert a deuterated substrate into L-ALANINE (3,3,3-D3). For instance, a synthetic pathway could be constructed using enzymes like alanine dehydrogenase to catalyze the reductive amination of a deuterated pyruvate (B1213749) substrate. uq.edu.au

Biocatalytic deuteration directly on the L-alanine molecule is another promising strategy. Pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are particularly interesting as they can catalyze the reversible deprotonation of the α-carbon of amino acids. nih.govnih.gov When this reaction is performed in a deuterium-rich medium like D2O, it can lead to the stereoselective incorporation of deuterium. Researchers have repurposed a PLP-dependent Mannich cyclase, LolT, for the α-deuteration of a diverse range of L-amino acids with high efficiency and strict stereoselectivity. nih.gov Similarly, a dual-protein catalyst system involving an aminotransferase (DsaD) and a partner protein (DsaE) has been shown to catalyze H/D exchange at both the Cα and Cβ positions of amino acids. acs.orgnih.gov By using only DsaD, exclusive Cα-deuteration can be achieved. acs.orgnih.gov

Assessment of Isotopic Purity and Enrichment

The utility of L-Alanine (3,3,3-D3) as an internal standard and metabolic tracer is fundamentally dependent on its isotopic purity and the precise degree of deuterium enrichment. Isotopic purity refers to the percentage of molecules in a sample that contain the desired isotope(s), while isotopic enrichment quantifies the abundance of the isotope at specific atomic positions. For L-Alanine (3,3,3-D3), this means verifying that the methyl group hydrogens have been effectively and selectively replaced by deuterium. Commercial suppliers often provide products with high specified isotopic purity, frequently exceeding 98% or 99% atom % D. sigmaaldrich.comisotope.comisotope.com These high levels of enrichment are crucial for applications in quantitative mass spectrometry and nuclear magnetic resonance (NMR) studies, where the labeled compound must be clearly distinguishable from its naturally occurring, non-deuterated counterpart. ckisotopes.comnmr-bio.com The assessment ensures the reliability and accuracy of experimental results, particularly in kinetic studies and quantitative proteomics where the labeled standard is used for precise concentration measurements. nih.govisotope.com

Analytical Techniques for Deuterium Incorporation Quantification

A suite of sophisticated analytical techniques is employed to confirm the structural integrity and quantify the level of deuterium incorporation in L-Alanine (3,3,3-D3). The primary methods for this validation are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds due to its ability to differentiate molecules based on their mass-to-charge ratio. The introduction of three deuterium atoms in L-Alanine (3,3,3-D3) results in a molecular weight increase of approximately 3 Da compared to the unlabeled L-Alanine, a shift that is readily detectable.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is frequently used for the analysis of amino acids. For kinetic studies using deuterated water (D₂O), GC-MS analysis of alanine and its deuterated isotopologues is a common approach. nih.gov The choice of derivatization agent, such as N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MtBSTFA), is critical for achieving reliable and sensitive analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for the quantification of amino acids in complex biological samples. mdpi.com L-Alanine (3,3,3-D3) serves as an ideal internal standard in these assays, allowing for accurate quantification by comparing the peak area of the labeled standard to the unlabeled analyte. caymanchem.comresearchgate.net

Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Pyrolysis-IRMS): This highly sensitive technique is specifically used to determine the incorporation of deuterium into protein-bound alanine. nih.govnih.gov It provides precise measurements of isotopic enrichment, which are essential for calculating fractional synthesis rates (FSR) in metabolic studies. nih.gov

The following table summarizes findings from various sources regarding the purity of L-Alanine (3,3,3-D3) determined by mass spectrometry and other methods.

ParameterReported ValueAnalytical MethodSource
Isotopic Enrichment99.8%Not Specified medchemexpress.com
Isotopic Purity>99.9% (d0 = 0.00%)MS lgcstandards.com
Isotopic Purity99 atom % DNot Specified sigmaaldrich.com
Chemical Purity99.96%HPLC medchemexpress.com
Chemical Purity≥98%Not Specified isotope.comisotope.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure and can be used to confirm the position and extent of isotopic labeling.

Proton (¹H) NMR: In ¹H NMR spectroscopy, the substitution of protons with deuterium atoms leads to the disappearance of the corresponding signal in the spectrum. For L-Alanine (3,3,3-D3), the signal corresponding to the methyl protons would be absent or significantly reduced. The level of deuterium incorporation can be estimated by analyzing the integration of the residual proton signals. acs.org Research has demonstrated the use of ¹H NMR to confirm high levels of deuteration, with some methods achieving a deuteration level (DL) of 98%. acs.org Certificates of analysis for commercial L-Alanine (3,3,3-D3) often state that the ¹H NMR spectrum is consistent with the expected structure, confirming the successful deuteration of the methyl group. medchemexpress.com

The following table presents research findings where NMR was used to quantify deuterium incorporation.

Compound StudiedDeuteration Level (DL) / Isotopic IncorporationAnalytical MethodKey Finding
d-4a (Proline derivative)98% DL¹H NMRAchieved excellent deuteration level with >97% enantiomeric purity. acs.org
L-Leu-2,3,3-d395% (Cα), 86% (Cβ)¹H NMRDemonstrated site-selective enzymatic deuteration. wisc.edu
L-Phe-2,3,3-d395% (Cα), 85% (Cβ)¹H NMRHigh deuterium incorporation achieved via enzymatic methods. wisc.edu

Advanced Analytical Techniques for L Alanine 3,3,3 D3 Characterization and Application

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of molecules. For L-ALANINE (3,3,3-D3), specific NMR methods offer unique advantages in its analysis.

Deuterium (B1214612) NMR (²H NMR) for Positional Information and Simplified Spectra

Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. In the case of L-ALANINE (3,3,3-D3), a distinct signal corresponding to the -CD₃ group is observed. This provides unambiguous confirmation of the position of isotopic labeling. The primary benefit of using deuterium labeling is the simplification of the corresponding proton (¹H) NMR spectrum. chemscene.com In a standard ¹H NMR spectrum of unlabeled L-alanine, the methyl protons would appear as a doublet due to coupling with the adjacent alpha-proton. In L-ALANINE (3,3,3-D3), this signal is absent, which can be crucial for simplifying complex spectra, especially in biomolecular NMR studies of larger proteins where spectral overlap is a significant challenge. eurisotop.com

Carbon-13 NMR (¹³C NMR) in Conjunction with Deuteration

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. When used in conjunction with deuterium labeling, it offers further structural insights. The ¹³C spectrum of L-ALANINE (3,3,3-D3) will show a characteristic shift for the carbon atom bonded to the deuterium atoms (C-3). This C-D bond influences the electronic environment of the carbon nucleus, leading to a distinct chemical shift compared to the corresponding carbon in unlabeled L-alanine. researchgate.net This effect, known as the isotope effect, can be used to assign carbon signals in complex molecules. For instance, in studies of protein structure, selective deuteration at specific amino acid positions helps in the assignment of ¹³C resonances in crowded spectral regions. researchgate.net

Nucleus Typical Chemical Shift (ppm) in L-Alanine Observed Effect in L-ALANINE (3,3,3-D3)
¹H (methyl)~1.5 (doublet)Signal absent
²H (methyl)Specific resonance observedConfirms positional labeling
¹³C (C-3)~17Isotope-induced shift
¹³C (C-2)~51Minimal to no isotope effect
¹³C (C-1)~176Minimal to no isotope effect

Multidimensional NMR for Structural and Dynamic Elucidation

Multidimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for determining the complete structure and dynamics of molecules. In the context of L-ALANINE (3,3,3-D3) incorporated into larger biomolecules like proteins, these experiments are invaluable. isotope.comweizmann.ac.il For example, an ¹H-¹³C HSQC spectrum of a protein containing labeled alanine (B10760859) would lack the correlation peak for the methyl group, simplifying the spectrum. nih.gov Furthermore, techniques like methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) benefit from deuteration, as it reduces relaxation rates and allows for the study of very large protein complexes. nih.govresearchgate.net The specific labeling of alanine methyl groups with deuterium is a key strategy in extending the size limits of proteins amenable to NMR analysis. nih.gov

Mass Spectrometry (MS) Based Detection and Quantification

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the detection and quantification of isotopically labeled compounds like L-ALANINE (3,3,3-D3) in various biological matrices. ckisotopes.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of small, volatile molecules, making it well-suited for metabolic profiling studies. hilarispublisher.comresearchgate.net In such studies, L-ALANINE (3,3,3-D3) can be used as an internal standard for the accurate quantification of endogenous L-alanine. nih.gov After derivatization to increase volatility, the sample is introduced into the gas chromatograph, which separates the components. The mass spectrometer then detects the characteristic mass of the deuterated alanine, allowing for its precise quantification. This approach is critical for understanding metabolic fluxes and identifying changes in metabolite levels in various physiological and pathological states. hilarispublisher.comnih.gov

Parameter Description
Derivatization Chemical modification to increase volatility for GC analysis (e.g., silylation).
Retention Time The time it takes for L-ALANINE (3,3,3-D3) to pass through the GC column.
Mass-to-Charge Ratio (m/z) The characteristic m/z value for the molecular ion or fragment ions of derivatized L-ALANINE (3,3,3-D3), which is 3 units higher than the unlabeled counterpart.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Tracing

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. ckisotopes.com LC-MS is particularly useful for analyzing non-volatile and thermally labile molecules, including amino acids, in complex biological samples like plasma. nih.gov In isotopic tracing studies, L-ALANINE (3,3,3-D3) is introduced into a biological system, and its metabolic fate is tracked over time. By analyzing samples at different time points with LC-MS, researchers can identify and quantify the incorporation of the deuterium label into various downstream metabolites. This provides a dynamic view of metabolic pathways and their regulation. The use of deuterated standards like L-ALANINE (3,3,3-D3) is also crucial for accurate quantification in targeted metabolomics assays by correcting for matrix effects and variations in instrument response. nih.gov

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds like L-ALANINE (3,3,3-D3). It provides a highly accurate mass measurement, enabling the confirmation of successful deuterium incorporation and the determination of isotopic purity. The increased mass due to the three deuterium atoms is readily detectable, and the precise mass-to-charge ratio (m/z) can distinguish the labeled compound from its unlabeled counterpart and other isotopic variants. scispace.com

In a typical analysis, the sample is ionized, and the resulting ions are separated based on their m/z. The high resolving power of the instrument allows for the separation of ions with very small mass differences. This is critical for resolving the deuterated analyte from any residual unlabeled L-alanine or from species with incomplete deuteration (e.g., D1 or D2). The isotopic pattern, which is the distribution of isotopic peaks, is a key focus. For L-ALANINE (3,3,3-D3), the molecular ion peak will be shifted by approximately 3 Da compared to unlabeled L-alanine. The relative intensities of the M+1, M+2, etc., peaks, arising from the natural abundance of isotopes like ¹³C and ¹⁵N, are also analyzed to confirm the elemental composition.

Table 1: Theoretical Isotopic Distribution for Unlabeled and Labeled L-Alanine

IsotopologueChemical FormulaMonoisotopic Mass (Da)Theoretical Abundance (%)
Unlabeled L-AlanineC₃H₇NO₂89.0477100.00
L-ALANINE (3,3,3-D3)C₃H₄D₃NO₂92.0664>98% (typical)

Note: The table presents a simplified theoretical distribution. Actual HRMS data would show a more complex pattern due to natural isotope abundances.

Vibrational Spectroscopy (IR, Raman) for Deuteration Effects

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, offers a non-destructive means to probe the structural changes resulting from isotopic substitution. The substitution of hydrogen with the heavier deuterium isotope in the methyl group of L-alanine leads to a noticeable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds.

In IR and Raman spectra, the stretching and bending vibrations of the C-D bonds in L-ALANINE (3,3,3-D3) occur at lower frequencies than the corresponding C-H vibrations in unlabeled L-alanine. This is due to the increased reduced mass of the C-D oscillator. For instance, the C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region, whereas C-D stretching vibrations are found in the 2100-2300 cm⁻¹ range. Similarly, bending and rocking modes involving the deuterated methyl group will also exhibit shifts to lower wavenumbers. scribd.comresearchgate.net

These predictable shifts provide a clear spectral signature for the presence and location of deuterium atoms within the molecule. scribd.com Researchers can compare the spectra of the labeled and unlabeled compounds to confirm the successful deuteration of the methyl group specifically. scribd.comjaea.go.jp Ab initio calculations are often used in conjunction with experimental data to assign the observed vibrational modes and to gain a deeper understanding of the effects of deuteration on the molecule's force field and geometry. scribd.com

Table 2: Comparison of Key Vibrational Frequencies for L-Alanine and L-ALANINE (3,3,3-D3)

Vibrational ModeUnlabeled L-Alanine (cm⁻¹)L-ALANINE (3,3,3-D3) (cm⁻¹)
CH₃ Symmetric Stretch~2870N/A
CD₃ Symmetric StretchN/A~2150
CH₃ Asymmetric Stretch~2960N/A
CD₃ Asymmetric StretchN/A~2250
CH₃ Bending~1375, ~1460N/A
CD₃ BendingN/AShifted to lower frequency

Note: These are approximate frequency ranges and can vary based on the sample state (solid, solution) and measurement conditions.

Chromatographic Separation Techniques for Enantiomeric Purity and Isotopic Variant Separation

Chromatographic techniques are essential for ensuring the chemical and enantiomeric purity of L-ALANINE (3,3,3-D3), as well as for separating it from other isotopic variants. High-performance liquid chromatography (HPLC) is a widely used method. scribd.comgoogle.com

For the assessment of enantiomeric purity, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of alanine. mz-at.de This is crucial as the biological activity of amino acids is highly stereospecific. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

In addition to enantiomeric separation, advanced chromatographic methods can also be employed to separate isotopic variants. While challenging, techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry can sometimes resolve compounds with different degrees of deuteration, particularly when there are significant differences in their physicochemical properties. scispace.com Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also be used, often after derivatization of the amino acid to increase its volatility. ckisotopes.com

Table 3: Typical Chromatographic Parameters for L-Alanine Analysis

ParameterHPLC (Chiral)GC-MS (after derivatization)
Column Chiral stationary phase (e.g., cyclodextrin-based)Capillary column (e.g., DB-5ms)
Mobile Phase/Carrier Gas Isocratic or gradient mixture of organic solvent and aqueous bufferInert gas (e.g., Helium)
Detector UV or Mass SpectrometerMass Spectrometer
Typical Application Enantiomeric purity determinationQuantification and isotopic analysis

Note: Specific conditions can vary significantly depending on the exact method and instrumentation used.

Applications in Metabolic Flux Analysis and Biochemical Pathway Elucidation

Tracing Carbon and Nitrogen Flux in Biological Systems

The ability to track the fate of labeled atoms from L-Alanine (3,3,3-D3) provides a dynamic view of intermediary metabolism, offering more information than a simple snapshot of metabolite concentrations. physoc.org This deuterated tracer is particularly useful for following the interconnected pathways of carbon and nitrogen metabolism.

The pyruvate-alanine cycle is a critical metabolic pathway that facilitates the transport of amino groups from muscle to the liver in a non-toxic form. caymanchem.comcaymanchem.com In this cycle, pyruvate (B1213749) in muscle is transaminated to form alanine (B10760859). This alanine then travels to the liver, where it is converted back to pyruvate, which can then be used for gluconeogenesis. caymanchem.comcaymanchem.com L-Alanine (3,3,3-D3) is an ideal tracer for studying the kinetics of this cycle. By introducing deuterated alanine, researchers can measure its rate of conversion to pyruvate and subsequently to glucose, providing quantitative data on the flux through the pyruvate-alanine cycle under various physiological and pathological conditions. nih.govbiorxiv.org Studies have shown that alanine aminotransferase enzymes (ALT1 and ALT2) are key to this process, converting alanine to pyruvate for use in gluconeogenesis, which can be particularly significant in conditions like diabetes. biorxiv.org

Deuterium (B1214612) from tracers like L-Alanine (3,3,3-D3) and deuterated water (D₂O) can be incorporated into various non-essential amino acids through transamination and other intermediary metabolic reactions. physiology.org This makes deuterated alanine a versatile tool for tracing the flow of metabolites through central carbon metabolism. For instance, the deuterium label can be tracked as it moves from alanine to pyruvate and then into the tricarboxylic acid (TCA) cycle. From the TCA cycle, the label can be incorporated into other amino acids like glutamate (B1630785) and aspartate, as well as into glucose via gluconeogenesis. mdpi.com This allows for a detailed mapping of metabolic pathways and their interconnectivity.

Gluconeogenesis, the synthesis of new glucose from non-carbohydrate precursors, is a vital process for maintaining blood glucose levels. Alanine is a primary substrate for gluconeogenesis in the liver. caymanchem.commdpi.com By using L-Alanine (3,3,3-D3), researchers can quantify the contribution of alanine to hepatic glucose production. nih.gov Studies using labeled alanine have demonstrated that increasing alanine availability can significantly increase its incorporation into both blood glucose and liver glycogen (B147801). nih.gov Furthermore, such tracer studies have revealed a complex interplay where alanine can influence other metabolic processes, such as ketogenesis. nih.gov The use of deuterated tracers helps to elucidate the regulatory mechanisms that govern the balance between gluconeogenesis and other metabolic pathways.

Intermediary Metabolism Tracing with Deuterated Alanine

Quantitative Metabolic Flux Analysis (QMFA)

Quantitative Metabolic Flux Analysis (QMFA) aims to provide absolute quantification of metabolic fluxes. The use of stable isotope tracers like L-Alanine (3,3,3-D3) is fundamental to this approach.

The data obtained from tracer experiments with L-Alanine (3,3,3-D3) are used to construct and validate computational models of metabolism. nih.govresearchgate.net These models are mathematical representations of metabolic networks that can simulate the flow of metabolites. By comparing the model's predictions with the experimental data on isotope labeling patterns, researchers can refine the model to more accurately reflect the biological reality. nih.gov This iterative process of modeling and experimentation is crucial for understanding the complex regulation of metabolic networks. For instance, comprehensive flux analysis has identified key metabolic cycles, such as the glucose-lactate-alanine-glucose cycle, and has shown that lactate (B86563), rather than glucose, is the main source of circulating alanine. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) is a key analytical technique for measuring the incorporation of stable isotopes into metabolites. researcher.liferesearchgate.net In studies using L-Alanine (3,3,3-D3), IRMS is used to determine the deuterium enrichment in various molecules isolated from biological samples. researcher.life This technique is highly sensitive and can accurately measure very small changes in isotope ratios, which is essential for quantifying metabolic fluxes. nih.gov Gas chromatography-mass spectrometry (GC-MS) is also a widely used technique for analyzing labeling patterns in metabolites derived from tracer experiments. nih.gov The combination of deuterated tracers and advanced mass spectrometry techniques provides a powerful platform for quantitative metabolic flux analysis. nih.gov

ParameterDescriptionRelevance in Metabolic Flux Analysis
Isotopic Enrichment The proportion of a labeled isotope in a molecule.Measured by mass spectrometry to trace the path of the deuterated label from L-Alanine (3,3,3-D3) through various metabolic pathways.
Metabolic Flux The rate of turnover of molecules through a metabolic pathway.Quantified by analyzing the rate of appearance of the deuterium label in different metabolites over time.
Mass Isotopomer Distribution The relative abundance of different isotopically labeled forms of a metabolite.Provides detailed information about the specific biochemical reactions and pathways that the tracer has passed through.
Research FindingTechnique UsedSignificance
Increased incorporation of ¹⁴C from alanine into blood glucose and liver glycogen with increased alanine availability. nih.govRadioactive tracer ([¹⁴C]alanine) studies in rats.Demonstrates the direct role of alanine as a gluconeogenic precursor.
Quantification of protein synthesis rates by measuring deuterium enrichment of protein-bound alanine. researcher.lifeElemental analysis-coupled isotope ratio mass spectrometry (EA-IRMS).Provides a method to assess protein turnover in response to various stimuli.
Identification of the glucose-lactate-alanine-glucose cycle as a high-flux metabolic cycle. nih.govComprehensive isotopic tracer analysis in mice.Highlights the importance of lactate as a precursor for circulating alanine.
Elucidation of an unconventional pathway for fatty acid synthesis in cancer cells lacking the mitochondrial citrate (B86180) transport protein. nih.gov¹³C-glucose and ¹³C-glutamine tracers with metabolic flux analysis.Reveals metabolic reprogramming in cancer cells and potential therapeutic targets.

Development and Refinement of Metabolic Models Incorporating Deuterated Tracers

Elucidation of Novel and Undefined Metabolic Pathways

The use of stable isotope-labeled compounds is a cornerstone of metabolic research, providing a powerful tool to trace the flow of atoms through complex biochemical networks. L-ALANINE (3,3,3-D3) serves as a key investigative probe in this field, particularly for the elucidation of novel and previously undefined metabolic pathways. Its utility lies in the stability of the deuterium-labeled methyl group, which acts as a tracer that can be followed through various enzymatic reactions using mass spectrometry.

The fundamental principle involves introducing L-ALANINE (3,3,3-D3) into a biological system, such as cell culture or a whole organism, and tracking the destination of the deuterium atoms. As L-alanine is metabolized, its carbon skeleton and associated deuterium labels are incorporated into other molecules. The primary metabolic fate of L-alanine is its conversion to pyruvate via the action of alanine transaminase. This pyruvate can then enter central carbon metabolism, including the citric acid cycle, gluconeogenesis, or be converted into other amino acids and lipids.

By analyzing the isotopic enrichment in a wide range of metabolites, researchers can map the flow of the alanine backbone. When the deuterium label appears in a metabolite that is not part of a known, canonical pathway connected to alanine, it provides strong evidence for the existence of an alternative or novel metabolic route. This approach moves beyond static measurements of metabolite concentrations, which only provide a snapshot of the metabolic state, to reveal the dynamic activity and connectivity of biochemical pathways. otsuka.co.jp

Deuterated amino acids are widely used to investigate biochemical processes and the mechanisms of enzymes. acs.org The stability of the carbon-deuterium bond allows the label to be tracked without significantly altering the molecule's chemical reactivity, making it a reliable tracer for mapping degradation and biosynthetic pathways. For example, studies can be designed to inhibit a primary metabolic pathway, forcing the system to reroute metabolites through alternative or compensatory pathways. In such a scenario, tracing L-ALANINE (3,3,3-D3) can quantitatively measure the flux through these previously uncharacterized or underappreciated routes, providing direct evidence of their operation and physiological relevance.

Detailed research findings from studies utilizing deuterated alanine illustrate its application in defining metabolic transformations:

Research Area Biological System/Model Tracer Used Key Finding/Application Analytical Method Reference
Enzymatic Racemization Germ-free and conventional mice; bacterial culturesL-Ala-2,3,3,3-d4Demonstrated the conversion of L-alanine to D-alanine by alanine racemase activity, tracing the d4 label as it became d3 in the product. researchgate.net This confirms a specific metabolic conversion step.Mass Spectrometry researchgate.net
Compensatory Metabolism Mouse hepatocytesGenetic inhibition of MPC2Showed that loss of the primary mitochondrial pyruvate import mechanism enhances reliance on the alanine-pyruvate cycle, a pathway that could be traced with L-ALANINE (3,3,3-D3). nih.govWestern Blot, Metabolomics nih.gov
Enzyme Mechanism Probes In vitro enzymatic assaysDeuterated amino acidsUsed to probe enzyme mechanisms and achieve site-selective deuteration, leveraging enzymes to understand and create specific isotopologs for further metabolic studies. wisc.eduNMR, Mass Spectrometry wisc.edu
Peptide Metabolism General research applicationsDeuterated amino acidsUtilized as non-radioactive tracers to map the metabolic degradation pathways of peptides and proteins. Mass Spectrometry

This table is interactive. You can sort and filter the data to explore the research findings.

By leveraging the unique signature of the deuterium label, L-ALANINE (3,3,3-D3) enables researchers to uncover hidden connections in the metabolic network, contributing to a more complete and dynamic map of cellular biochemistry.

Mechanistic Studies of Enzymatic Reactions

Kinetic Isotope Effects (KIEs) with Deuterated Alanine (B10760859)

The study of kinetic isotope effects (KIEs) is a cornerstone of mechanistic enzymology. The substitution of a lighter isotope with a heavier one, such as hydrogen with deuterium (B1214612) in L-Alanine (3,3,3-D3), can alter the rate of a chemical reaction if the bond to the isotope is broken or its environment is changed in the rate-determining step.

Measurement and Interpretation of Primary Deuterium Isotope Effects

Primary deuterium isotope effects are observed when a C-H bond is cleaved in the rate-limiting step of a reaction. The use of deuterated alanine has been instrumental in these studies. For instance, in the oxidation of L-alanine by the flavoenzyme tryptophan 2-monooxygenase, a primary deuterium kinetic isotope effect of 6.0 ± 0.5 was observed, which was pH-independent. nih.gov This substantial effect is consistent with the C-H bond cleavage being the intrinsic, rate-limiting step in the reaction. nih.gov Similarly, studies on D-amino acid oxidase with [2-D]D-alanine revealed a primary substrate isotope effect on the reduction rate of 9.1 ± 1.5 at low pH, decreasing to 2.3 ± 0.3 at high pH. d-nb.info This pH dependence provides valuable information about the protonation state of enzyme residues and the substrate in the transition state.

Analysis of Secondary Deuterium Isotope Effects

Secondary deuterium isotope effects arise when the deuterated position is not directly involved in bond breaking but experiences a change in its bonding environment, such as a change in hybridization, during the reaction. In studies of alanine racemase, secondary kinetic isotope effects were observed during the formation of the external aldimine intermediate. nih.gov Specifically, forward and reverse secondary KIEs of 1.13 ± 0.05 and 0.90 ± 0.03, respectively, were measured for the L to D direction. nih.gov These effects point to a change in the hybridization of the Cα carbon as the reaction proceeds. nih.gov The calculated secondary equilibrium isotope effects of approximately 1.26 suggest significant destabilization of the C-H bond in the ground state due to hyperconjugation with the pyridoxal (B1214274) phosphate (B84403) cofactor. nih.gov

Elucidation of Rate-Limiting Steps in Enzyme Catalysis

By combining primary and secondary KIEs, researchers can dissect multi-step enzymatic reactions and identify the rate-limiting steps. For alanine racemase, the magnitudes of the intrinsic primary KIEs (1.57 ± 0.05 in the D to L direction and 1.66 ± 0.09 in the L to D direction) suggest that the proton abstraction transition state is early in the D to L direction and late in the L to D direction. nih.gov Furthermore, studies on L-alanine dehydrogenase from Bacillus subtilis using L-alanine-d4 showed that L-alanine is a "sticky" substrate, meaning it reacts to form products faster than it dissociates from the enzyme. nih.gov This stickiness can mask the intrinsic isotope effect, and its determination is crucial for a complete understanding of the catalytic cycle.

Active Site Interactions and Substrate Binding Dynamics

Isotopically labeled substrates like L-Alanine (3,3,3-D3) are also employed to probe the interactions within the enzyme's active site and the dynamics of substrate binding. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique in this regard. Studies on the neurotransmitter:sodium symporter LeuT, a model for understanding transporter function, have utilized alanine to investigate conformational changes upon substrate binding. nih.gov Comparing the HDX profiles of LeuT bound to alanine versus the slower transported substrate leucine (B10760876) revealed distinct differences that could explain the faster transport rate of alanine. nih.gov These experiments show that even with the faster substrate, slow unfolding and refolding dynamics in key regions of the transporter are still observable. nih.gov

Furthermore, computational methods, such as molecular dynamics simulations, can complement experimental data. Simulations of alanine binding to LeuT have shown that the substrate can readily locate and bind to either the primary (S1) or secondary (S2) binding sites in the open conformation of the transporter. researchgate.net These studies highlight the dynamic nature of substrate binding and the role of specific residues in coordinating the substrate within the active site. researchgate.net

Stereochemical Analysis of Enzymatic Transformations Using Deuterated Probes

Deuterated probes are invaluable for tracing the stereochemical course of enzymatic reactions, revealing the precise orientation of substrate molecules within the active site and the facial selectivity of enzymatic catalysis. arkat-usa.org For example, in the biosynthesis of the Spodoptera littoralis sex pheromone, enantiopure deuterated probes were used to study the Δ(9) desaturase. nih.gov The results showed that the transformation of (E)-11-tetradecenoic acid into (Z,E)-9,11-tetradecadienoic acid involves the removal of both pro-(R) hydrogen atoms at C9 and C10 of the substrate. nih.gov

Validation of Proposed Enzyme Mechanisms through Isotopic Labeling

Isotopic labeling with compounds like L-Alanine (3,3,3-D3) provides a direct means to test and validate proposed enzymatic mechanisms. For example, in the investigation of the biosynthesis of Ephedra alkaloids, the involvement of an α-oxoamine synthase was examined. uni-freiburg.de By feeding [2,3,3,3-D4]-L-alanine to the plant lysate, researchers observed the incorporation of the deuterium label into the product, (S)-[3,3,3-D3]-cathinone, providing strong evidence for the proposed biosynthetic pathway. uni-freiburg.de

In another example, studies on alanine racemase from Geobacillus stearothermophilus utilized perdeuterated enzyme and Cα-deuterated alanine. nih.gov The results showed a breakdown of the "rule of the geometric mean," which suggests that isotope effects are independent. nih.gov This finding implicates coupled motion between the protein and the proton transfer in the rate-limiting step, highlighting a direct role for protein vibrational motions in the catalytic process. nih.gov

Structural Biology and Protein Dynamics Investigations

Protein Labeling Strategies with L-ALANINE (3,3,3-D3) for NMR Spectroscopy

The introduction of L-ALANINE (3,3,3-D3) into a protein can be achieved through various labeling strategies, each tailored to specific research questions. These methods are crucial for simplifying complex NMR spectra and for focusing on particular regions or aspects of the protein.

In uniform deuteration , proteins are expressed in a medium where all sources of a particular atom are replaced with its heavier isotope. For example, expressing a protein in a deuterated medium (D₂O) with L-ALANINE (3,3,3-D3) as one of the amino acid sources contributes to a globally deuterated protein. ckisotopes.com This approach is fundamental for reducing proton density, which in turn minimizes dipolar broadening of NMR signals, a major challenge in studying large proteins. ckisotopes.com This reduction in line-width is a key requirement for advanced NMR experiments like TROSY (Transverse Relaxation Optimized Spectroscopy), which has significantly extended the size limit of proteins amenable to NMR studies. eurisotop.com

Segmental deuteration , on the other hand, involves labeling only a specific portion or segment of a protein. While direct segmental labeling with a single amino acid like L-ALANINE (3,3,3-D3) is less common, the principle of selective labeling is a powerful tool. More often, specific amino acid types are isotopically labeled throughout the protein sequence. This can be achieved by providing the labeled amino acid, such as L-ALANINE (3,3,3-D3), in the growth medium during protein expression. nih.gov This allows researchers to selectively observe signals from alanine (B10760859) residues, simplifying spectra and enabling the study of their specific roles in the protein's structure and function.

Enhancement of NMR-Based Protein Structure Determination

The use of L-ALANINE (3,3,3-D3) and other deuterated amino acids significantly enhances the process of determining protein structures by NMR. By reducing the number of proton signals and their associated overlaps, deuteration leads to dramatically simplified spectra. eurisotop.comckisotopes.com This simplification is crucial for the unambiguous assignment of resonances to specific atoms in the protein, which is the first and often most challenging step in structure determination. annualreviews.org

The introduction of selectively protonated groups, such as the methyl groups of other amino acids, into a deuterated protein background (a technique often used in conjunction with deuterated building blocks like L-ALANINE (3,3,3-D3)) provides a sufficient number of probes for measuring distance constraints, which are essential for calculating the three-dimensional structure. ckisotopes.comchemie-brunschwig.ch

Investigating Protein Folding and Unfolding Pathways

Understanding how a protein folds into its unique three-dimensional structure is a fundamental question in biology. L-ALANINE (3,3,3-D3) can be used to probe the conformational changes that occur during folding and unfolding. By monitoring the NMR signals of the deuterated alanine residues, researchers can gain insights into the local environment and dynamics of these specific sites as the protein transitions between its folded and unfolded states. Studies on model peptides like alanine oligomers have been instrumental in understanding the fundamental principles of protein folding and the stability of different secondary structures such as α-helices and β-sheets. koreascience.kr The conformational properties of alanine residues are critical for these processes. nih.gov

Probing Protein-Ligand Interactions and Allosteric Regulation

The interaction of proteins with other molecules, or ligands, is central to virtually all biological processes. L-ALANINE (3,3,3-D3) can be a valuable tool for studying these interactions. By comparing the NMR spectra of a protein in the presence and absence of a ligand, researchers can identify which alanine residues are affected by the binding event. These changes in the NMR signals can provide information about the location of the binding site and the conformational changes that occur upon binding. tdx.cat

Furthermore, this approach can be extended to investigate allosteric regulation, a process where binding at one site on a protein affects its activity at a distant site. By strategically placing deuterated alanine probes, scientists can track the propagation of conformational changes through the protein structure upon ligand binding to an allosteric site. oup.com Computational methods can complement these experimental studies by simulating the binding of small molecular fragments to predict potential allosteric sites and the effects of their binding. oup.com

Theoretical and Computational Approaches

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects

Quantum chemical calculations offer a powerful lens through which to examine the consequences of substituting protium (B1232500) with deuterium in L-alanine. This substitution, while seemingly minor, alters the vibrational frequencies of the C-D bonds compared to C-H bonds, leading to a lower zero-point energy (ZPE) for the deuterated molecule. These alterations in vibrational energy influence reaction kinetics and equilibria, manifesting as kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs).

Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a balance between computational cost and accuracy. diva-portal.org By modeling the electronic structure, DFT can be used to calculate the geometries and vibrational frequencies of both the standard and deuterated L-alanine, as well as the transition states of reactions in which it participates. diva-portal.org For example, in studies of enzymatic reactions involving L-alanine, such as transamination, quantum chemical cluster models based on crystal structures can be used to calculate the energy barriers for different reaction pathways. diva-portal.org

The effects of deuteration on NMR chemical shifts can also be predicted using these methods. Path Integral Molecular Dynamics (PIMD) combined with DFT has been used to explore how nuclear quantum effects, which are more pronounced for hydrogen than deuterium, influence properties like bond distances and magnetic shielding. scispace.com Such calculations have shown that nuclear delocalization, particularly of hydrogen atoms, significantly impacts bond lengths and, consequently, 13C chemical shifts. scispace.com The substitution of protium with deuterium in the methyl group of alanine (B10760859) (alanine-d3) leads to observable changes in the probability distributions of bond distances and angles, which can be quantified through these computational approaches. scispace.com

Transition State Theory (TST) is a fundamental framework for understanding reaction rates. When applied to deuterated systems like L-ALANINE (3,3,3-D3), it provides a basis for predicting and interpreting kinetic isotope effects. The core idea of TST is that the rate of a reaction is determined by the concentration of the transition state species and the frequency with which it decomposes to products. The difference in zero-point energy between the C-H and C-D bonds is a key factor; this difference can change upon moving from the reactant to the transition state, giving rise to a primary KIE if the bond is broken or a secondary KIE if the bond is not broken but its environment changes.

In enzymatic reactions like those catalyzed by alanine racemase or L-amino acid oxidases, the cleavage of the α-C-H bond is often a critical step. nih.govnih.gov Computational studies can model the transition state for this hydrogen (or hydride) transfer. nih.govacs.org By calculating the vibrational frequencies of the reactant and the transition state for both the protiated and deuterated L-alanine, the expected KIE can be determined. For L-alanine oxidation, a primary deuterium KIE (D(kcat/Km)) value of around 6.0 has been measured, which is consistent with the irreversible cleavage of the C-H bond in the rate-determining step. nih.gov Theoretical calculations can corroborate these experimental values, confirming that the observed isotope effect is intrinsic to the chemical bond-breaking step. nih.gov

Furthermore, computational models have been used to investigate the coupling of protein and substrate motion in the transition state. In alanine racemase, for instance, studies using a perdeuterated ("heavy") enzyme with deuterated alanine substrates revealed KIEs larger than what would be predicted by simply multiplying the individual isotope effects. nih.gov This breakdown of the "rule of the geometric mean" suggests that vibrational motions within the enzyme are coupled to the proton transfer coordinate in the transition state, a phenomenon that can be explored and rationalized through detailed computational modeling of the enzyme-substrate complex. nih.gov

Molecular Dynamics Simulations Involving Deuterated Residues

Molecular dynamics (MD) simulations provide a computational microscope for observing the time-evolution of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of every atom over time, offering detailed insights into the dynamics and conformational behavior of molecules like L-ALANINE (3,3,3-D3).

MD simulations have been employed to study deuterated amino acids in various environments, from crystalline solids to complex biological membranes. nih.govnih.gov In these simulations, the increased mass of deuterium is explicitly accounted for, which directly influences the dynamics of the molecule. For instance, MD has been used to calculate the correlation times for the rotation of deuterated methyl groups in crystalline amino acids, with results showing good agreement with experimental data from Nuclear Magnetic Resonance (NMR). nih.gov These simulations can distinguish between methyl groups in different steric environments within a crystal, revealing variations in rotational dynamics. nih.gov

In more complex systems, such as a transmembrane polypeptide embedded in a lipid bilayer, MD simulations incorporating deuterated alanine residues can help interpret experimental data from techniques like 2H NMR. nih.gov Such studies have provided insights into the orientation and motion of transmembrane helices, showing how interactions at the bilayer surface can constrain reorientation about the helix axis while permitting significant changes in helix tilt. nih.gov

The replacement of hydrogen with deuterium in the methyl group of alanine can have subtle but measurable effects on the conformational landscape and dynamics of the amino acid and the peptides or proteins that contain it. Deuteration leads to a lower ground-state vibrational energy and a slight shortening of the N-D bond compared to the N-H bond, which can alter the strength of hydrogen bonding interactions. mdpi.com

Nuclear magnetic resonance (NMR) relaxometry, combined with theoretical analysis of MD trajectories, has been a powerful tool for probing the dynamics of both non-deuterated and partially deuterated solid L-alanine. aip.org These studies have identified and quantified multiple motional processes occurring on different timescales:

Fast process (picoseconds): Rotation of the CH3 (or CD3) group.

Intermediate process (nanoseconds): Dynamics of the NH3+ group.

Slow process (microseconds): Collective dynamics of the three-dimensional hydrogen bond network. aip.org

Dynamic ProcessTypical TimescaleInvestigated by
Methyl Group RotationPicosecondsMD Simulations, NMR nih.govaip.org
NH3+ Group DynamicsNanosecondsNMR Relaxometry aip.org
H-Bond Network DynamicsMicrosecondsNMR Relaxometry aip.org
Polypeptide ReorientationNanosecondsMD Simulations nih.gov

Computational Modeling of Metabolic Networks and Fluxes with Isotopic Tracers

Computational modeling of metabolic networks provides a systems-level understanding of cellular metabolism. nih.govoup.com These genome-scale models (GEMs) are mathematical representations of all known metabolic reactions within an organism. researchgate.net When combined with experimental data from isotopic tracers like L-ALANINE (3,3,3-D3), these models become powerful tools for quantifying the rates of metabolic reactions, a practice known as Metabolic Flux Analysis (MFA). diva-portal.orgrsc.org

The fundamental principle of MFA is to introduce a labeled substrate (the tracer) into a biological system and then measure the distribution of the isotopic label throughout the metabolic network. isotope.comnih.gov The pattern of isotope incorporation into downstream metabolites provides a set of constraints that can be used to solve for the unknown fluxes in the network model. nih.gov L-ALANINE (3,3,3-D3) can serve as such a tracer. Once taken up by cells, it can be converted to pyruvate (B1213749) via transamination, and the deuterium label can then be tracked as it flows through central carbon metabolism, including the TCA cycle, gluconeogenesis, and lipid synthesis. diva-portal.org

The use of stable isotopes like deuterium (2H) is well-established in fluxomics. rsc.org While 13C is more commonly used for tracing carbon backbones, deuterium is particularly useful for investigating specific reactions, such as those involving NADPH metabolism. nih.gov Computational software tools are essential for the analysis of MFA data. researchgate.net They take the metabolic network structure, the known tracer labeling pattern, and the measured mass isotopologue distributions of key metabolites as input to calculate the intracellular fluxes. rsc.org This integrated approach allows researchers to build quantitative maps of metabolic activity, revealing how cells respond to genetic or environmental perturbations. nih.govnih.gov

Modeling ComponentDescriptionRole of L-ALANINE (3,3,3-D3)
Genome-Scale Model (GEM) A comprehensive, mathematically structured knowledge base of all known metabolic reactions in an organism. researchgate.netProvides the network map through which the deuterium label from alanine can travel.
Isotopic Tracer A labeled molecule introduced into a system to follow its metabolic fate. isotope.comServes as the source of the deuterium label, which is introduced into the metabolic network via the alanine transaminase reaction.
Mass Spectrometry (MS) An analytical technique used to measure the mass-to-charge ratio of ions, allowing for the quantification of different isotopologues of metabolites. rsc.orgMeasures the extent of deuterium incorporation into downstream metabolites like pyruvate, lactate (B86563), and TCA cycle intermediates.
Flux Calculation Algorithm A computational method that uses the network model and isotope labeling data to estimate the rates (fluxes) of intracellular reactions. epfl.chSolves for the network fluxes that are most consistent with the observed pattern of deuterium labeling originating from L-ALANINE (3,3,3-D3).

Emerging Research Frontiers and Future Perspectives

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of L-Alanine (3,3,3-D3) into advanced "omics" technologies, particularly metabolomics and proteomics, is providing researchers with a dynamic view of cellular processes. By tracing the metabolic fate of the deuterated alanine (B10760859), scientists can elucidate complex metabolic pathways and their interplay with protein synthesis and function.

In metabolomics , L-Alanine (3,3,3-D3) serves as a crucial tracer for metabolic flux analysis. eurisotop.combiorxiv.org When introduced into biological systems, the deuterium-labeled methyl group of alanine is incorporated into various downstream metabolites. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, can then track the distribution and incorporation of deuterium (B1214612), providing quantitative data on the rates of metabolic pathways. nih.govacs.org For instance, the deuterium from L-Alanine (3,3,3-D3) can be traced into pyruvate (B1213749) and subsequently into the tricarboxylic acid (TCA) cycle, offering insights into central carbon metabolism. caymanchem.com This approach is invaluable for understanding metabolic reprogramming in diseases like cancer and diabetes. biorxiv.orgnih.gov

In proteomics , L-Alanine (3,3,3-D3) is utilized in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). eurisotop.comisotope.com In this technique, cells are grown in a medium containing the "heavy" L-Alanine (3,3,3-D3). As new proteins are synthesized, they incorporate this labeled amino acid. By comparing the mass spectra of proteins from cells grown with the heavy isotope versus those grown with the natural "light" alanine, researchers can precisely quantify changes in protein abundance between different experimental conditions. isotope.com This has been instrumental in studying protein turnover, post-translational modifications, and the cellular response to various stimuli. liverpool.ac.uk

Table 1: Applications of L-Alanine (3,3,3-D3) in Omics Technologies

Omics Technology Specific Application of L-Alanine (3,3,3-D3) Key Research Findings Enabled
Metabolomics Metabolic Flux Analysis Elucidation of central carbon metabolism pathways. caymanchem.com
Tracer for downstream metabolite synthesis Identification of metabolic reprogramming in disease states. biorxiv.orgnih.gov
Proteomics Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Quantification of protein expression and turnover rates. eurisotop.comisotope.com
Internal standard for amino acid quantification Accurate measurement of amino acid concentrations in complex biological samples. caymanchem.com

Novel Applications in Systems Biology and Multi-Omics Integration

The true power of L-Alanine (3,3,3-D3) is realized in its application within systems biology and multi-omics integration. By combining data from metabolomics (using L-Alanine (3,3,3-D3) as a tracer) with transcriptomics, proteomics, and genomics, researchers can construct comprehensive models of cellular function and dysfunction. ebi.ac.ukembopress.org

These integrated models allow for a more holistic understanding of how genetic and environmental factors influence metabolic networks and, ultimately, the phenotype of an organism. For example, a study might use L-Alanine (3,3,3-D3) to measure metabolic flux through the alanine-glucose cycle while simultaneously measuring the expression of genes and proteins involved in this pathway. scispace.comdiva-portal.org This multi-layered data can reveal regulatory hubs and feedback loops that would be invisible to a single-omics approach. embopress.org Such integrative studies are critical for identifying novel biomarkers for disease diagnosis and for pinpointing new therapeutic targets. nih.gov

A key application is in building genome-scale metabolic models (GEMs) that can simulate the metabolic state of a cell or organism under different conditions. ebi.ac.uk Data from L-Alanine (3,3,3-D3) tracing experiments can be used to constrain and validate these models, making their predictions more accurate and biologically relevant. skemman.is This approach is being used to study a wide range of biological questions, from the metabolic adaptations of cancer cells to the intricate metabolic interactions within the gut microbiome. researchgate.net

Methodological Advancements in Deuterium Labeling and Detection Technologies

The expanding utility of L-Alanine (3,3,3-D3) is being driven by significant methodological advancements in both deuterium labeling and its detection.

Deuterium Labeling: Historically, the synthesis of deuterated compounds was often complex and expensive. However, recent innovations have made the production of specifically labeled molecules like L-Alanine (3,3,3-D3) more efficient. Biocatalytic methods, using enzymes to perform site-specific deuteration, offer a green and highly selective alternative to traditional chemical synthesis. nih.govrsc.org These enzymatic approaches can achieve high levels of deuterium incorporation with excellent stereoselectivity. nih.gov Additionally, new chemical catalysis methods are being developed to improve the scalability and cost-effectiveness of producing deuterated amino acids. magtech.com.cn

Detection Technologies: The detection of deuterium-labeled compounds has also seen remarkable progress. High-resolution mass spectrometry (MS) remains a cornerstone, with techniques like All Ion Fragmentation (AIF) analysis enhancing the ability to identify and quantify deuterated metabolites in complex mixtures. biorxiv.org

A particularly exciting development is Deuterium Metabolic Imaging (DMI) , a non-invasive imaging technique. oup.comnih.govoup.comfrontiersin.org DMI uses magnetic resonance spectroscopy (MRS) to detect the deuterium signal from administered labeled substrates like deuterated glucose or amino acids. This allows for the real-time visualization and quantification of metabolic pathways within living organisms, including humans. oup.comnih.govresearchgate.net DMI is emerging as a powerful tool for cancer diagnosis and for monitoring the response to therapy by visualizing altered tumor metabolism. oup.comfrontiersin.org

Table 2: Comparison of Deuterium Detection Technologies

Technology Principle Advantages Limitations
High-Resolution Mass Spectrometry Measures mass-to-charge ratio to identify and quantify deuterated molecules. High sensitivity and specificity; can analyze complex mixtures. Destructive to the sample; provides a "snapshot" in time.
Nuclear Magnetic Resonance (NMR) Detects the magnetic properties of deuterium nuclei. Non-destructive; provides structural information. Lower sensitivity compared to MS.
Deuterium Metabolic Imaging (DMI) Uses MRS to detect deuterium signals in vivo. Non-invasive; allows for real-time, in vivo metabolic imaging. Lower spatial resolution compared to other imaging modalities; requires specialized equipment. nih.gov

Challenges and Opportunities in Deuterated Amino Acid Research

Despite the significant progress, several challenges remain in the field of deuterated amino acid research. The cost and scalability of production for highly enriched deuterated compounds can still be a limiting factor for large-scale studies. nih.govnih.gov While new synthetic methods are promising, further development is needed to make these tracers more accessible. rsc.orgmagtech.com.cn

Another challenge lies in the analytical complexity of tracing experiments. The potential for isotopic exchange and the need for sophisticated data analysis and modeling require specialized expertise. nih.gov In proteomics, the use of deuterated standards can sometimes lead to chromatographic retention time shifts, which must be accounted for in the analysis. acs.org

However, the opportunities presented by deuterated amino acids like L-Alanine (3,3,3-D3) are vast. In drug development , deuteration can improve the pharmacokinetic properties of a drug, potentially leading to increased efficacy and reduced side effects. researchgate.net The field of personalized medicine stands to benefit significantly from the ability to non-invasively monitor individual metabolic profiles using techniques like DMI, allowing for tailored therapeutic strategies. mdpi.com Furthermore, the use of deuterated amino acids as biomarkers holds promise for the early diagnosis and monitoring of a wide range of diseases, from neurological disorders to cancer. nih.govmdpi.com As technology continues to advance and the cost of production decreases, the applications of L-Alanine (3,3,3-D3) and other deuterated compounds are set to expand, further revolutionizing our understanding of biology and medicine.

Q & A

Q. How is L-Alanine (3,3,3-D3) used as an internal standard in quantifying endogenous alanine via mass spectrometry?

L-Alanine (3,3,3-D3) serves as a stable isotope-labeled internal standard (SIL-IS) in GC- or LC-MS workflows. Its deuterium substitution minimizes isotopic overlap with endogenous alanine, enabling precise quantification through mass-shift detection. For example, in metabolic studies, a known quantity of L-Alanine-d3 is spiked into biological samples (e.g., plasma or cell lysates) prior to extraction. The ratio of endogenous alanine (m/z 89) to labeled alanine (m/z 92) is measured, correcting for matrix effects and ionization variability .

Q. What methodologies ensure isotopic purity and stability of L-Alanine (3,3,3-D3) during storage and experimentation?

Isotopic purity (>99% D) is verified via NMR or high-resolution MS to confirm deuterium incorporation at the 3,3,3 positions. Stability is maintained by storing the compound at -20°C in anhydrous conditions to prevent proton-deuterium exchange. For experimental use, aliquots should be prepared in deuterium-depleted solvents (e.g., D2O-free buffers) to avoid isotopic dilution .

Q. How does L-Alanine (3,3,3-D3) facilitate metabolic flux analysis in anaerobic pathways?

In anaerobic systems (e.g., microbial cultures or hypoxic tissues), L-Alanine-d3 is introduced to trace carbon and nitrogen flux via alanine aminotransferase (ALT) activity. By tracking deuterium incorporation into downstream metabolites (e.g., pyruvate-d3 or lactate-d3) via ²H-NMR or tandem MS, researchers can quantify ALT-mediated transamination rates and compartment-specific metabolic activity .

Advanced Research Questions

Q. What experimental designs resolve contradictions in isotopic tracer studies involving L-Alanine (3,3,3-D3) and competing amino acids?

Contradictions often arise from cross-talk between amino acid transporters or overlapping enzyme substrates. For instance, in E. coli peptide transport studies, exogenous L-Alanine-d3 can upregulate oligopeptide permease (Opp) activity, confounding results if competing amino acids (e.g., L-leucine) are present. Controlled experiments should:

  • Use Opp-lacZ transcriptional fusions to isolate transport effects.
  • Include competitive inhibitors (e.g., non-deuterated alanine) to validate specificity.
  • Monitor β-galactosidase activity as a proxy for Opp expression .

Q. How can L-Alanine (3,3,3-D3) elucidate osmotic regulation mechanisms in plant tissues under anoxia?

In rice coleoptiles exposed to anoxia, L-Alanine-d3 accumulation correlates with osmotic adjustment. Researchers quantify deuterated alanine pools via LC-MS and compare osmotic contributions (e.g., ~0.1 MPa from alanine vs. 0.4–0.6 MPa total osmotic pressure). Parallel experiments at varying pH (e.g., 3.5 vs. 6.5) reveal pH-dependent solute retention, clarifying alanine’s role in stabilizing osmotic balance during stress .

Q. What strategies optimize Ru-catalyzed hydrogenation of L-Alanine (3,3,3-D3) to alaninol while minimizing racemization?

Racemization during hydrogenation is mitigated by:

  • Using nanostructured Ru/CNT catalysts with controlled particle sizes (2–5 nm) to enhance enantioselectivity.
  • Adjusting reaction temperature (<95°C) and H₂ pressure (10–20 bar) to favor primary amine formation.
  • Tracking reaction kinetics via time-resolved MS to identify intermediates (e.g., Schiff bases) that promote racemization .

Q. How does L-Alanine (3,3,3-D3) validate amino acid transporter binding pocket dynamics in SNAT2 studies?

Structural analogs like L-Alanine benzyl ester are hydrolyzed to L-Alanine-d3 in situ, competing with native substrates for SNAT2 binding. By comparing uptake kinetics (e.g., Km and Vmax) of deuterated vs. non-deuterated alanine via HPLC-UV, researchers map steric and electronic interactions within the transporter’s active site. OPA derivatization ensures hydrolysis artifacts are excluded .

Methodological Notes

  • Safety : L-Alanine (3,3,3-D3) is non-hazardous (NFPA/HMIS ratings: 0/0/0) but requires standard lab PPE (gloves, goggles) during handling .
  • Data Validation : Cross-reference isotopic tracing results with independent assays (e.g., enzyme activity assays or RNA-seq) to confirm mechanistic insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.